molecular formula C10H8O2 B066654 3-Ethynyl-4-methoxybenzaldehyde CAS No. 160625-49-0

3-Ethynyl-4-methoxybenzaldehyde

Cat. No.: B066654
CAS No.: 160625-49-0
M. Wt: 160.17 g/mol
InChI Key: INPZFPPUSUFCNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethynyl-4-methoxybenzaldehyde is an organic compound with the molecular formula C10H8O2 It is a derivative of benzaldehyde, featuring an ethynyl group at the third position and a methoxy group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-4-methoxybenzaldehyde typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sonogashira Coupling: Palladium catalyst, copper co-catalyst, ethynylating agent, inert atmosphere.

    Nucleophilic Addition: Grignard reagents, organolithium reagents.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzaldehydes.

    Nucleophilic Addition: Secondary alcohols.

    Oxidation: Carboxylic acids.

Mechanism of Action

The mechanism of action of 3-ethynyl-4-methoxybenzaldehyde in chemical reactions involves:

Properties

IUPAC Name

3-ethynyl-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-3-9-6-8(7-11)4-5-10(9)12-2/h1,4-7H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPZFPPUSUFCNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455707
Record name 3-ethynyl-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160625-49-0
Record name 3-ethynyl-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.